"2-Hydroxy Imipramine-d6 β-D-Glucuronide" as a labeled metabolite of Imipramine
"2-Hydroxy Imipramine-d6 β-D-Glucuronide" as a labeled metabolite of Imipramine
Topic: "2-Hydroxy Imipramine-d6 β-D-Glucuronide" as a labeled metabolite of Imipramine Content Type: Technical Guide / Whitepaper[1]
Executive Summary
In the high-stakes arena of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the accurate quantification of Phase II metabolites is critical. 2-Hydroxy Imipramine-d6 β-D-Glucuronide serves as a specialized Stable Isotope Labeled (SIL) internal standard. It allows researchers to quantify the glucuronide conjugate of 2-hydroxyimipramine—a major metabolite of the tricyclic antidepressant Imipramine—with high precision, compensating for the significant matrix effects often observed in LC-MS/MS analysis of polar conjugates.
This guide details the physicochemical properties, metabolic context, and rigorous experimental protocols required to utilize this compound effectively in drug metabolism and pharmacokinetics (DMPK) studies.
Molecular Characterization & Physicochemical Properties[2]
The molecule is the hexadeuterated form of the O-glucuronide conjugate of 2-hydroxyimipramine. The deuterium labeling is strategically placed on the N,N-dimethyl group to ensure metabolic stability and prevent label loss during the glucuronidation process.
Structural Specifications
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Chemical Name: 2-Hydroxy Imipramine-d6 β-D-Glucuronide[1][2][3][4]
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Synonyms: 5-[3-(Dimethyl-d6-amino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid[1][2][3][4]
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Parent Compound: Imipramine (Tricyclic Antidepressant)[5][6][7]
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Isotopic Labeling: d6 (Two -CD3 groups on the terminal amine)
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Conjugation Site: Phenolic oxygen at position 2 (Ether glucuronide)
Key Properties Table
| Property | Value / Description |
| Molecular Formula | C₂₅H₂₆D₆N₂O₇ |
| Molecular Weight | ~478.57 g/mol (d6) vs 472.53 g/mol (unlabeled) |
| Solubility | High aqueous solubility; soluble in Methanol, DMSO |
| pKa (approx) | ~9.5 (Amine), ~2.9 (Glucuronic acid carboxyl) |
| LogP | Low (Hydrophilic due to glucuronic acid moiety) |
| Stability | Ether glucuronide (O-linked); generally stable against spontaneous hydrolysis compared to acyl glucuronides.[1] |
Metabolic Context & Signaling Pathway
Imipramine undergoes extensive first-pass metabolism. The primary Phase I pathways are N-demethylation (via CYP2C19, CYP1A2) to Desipramine and hydroxylation (via CYP2D6) to 2-Hydroxyimipramine.[8] The latter is subsequently conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form the 2-Hydroxy Imipramine Glucuronide.
Pathway Visualization
The following diagram illustrates the metabolic cascade and the specific point of quantification for this analyte.
Figure 1: Metabolic pathway of Imipramine highlighting the formation of the 2-hydroxy glucuronide conjugate.
Analytical Application: Why Use the Labeled Glucuronide?
The Challenge of Indirect Quantification
Historically, glucuronides were quantified indirectly by treating samples with
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Flaw: This assumes 100% hydrolysis efficiency, which varies by enzyme source (e.g., Helix pomatia vs. E. coli) and matrix conditions. It also fails to distinguish between the unconjugated metabolite and the conjugate in the original sample.
The Solution: Direct Quantification with SIL-IS
Using 2-Hydroxy Imipramine-d6 β-D-Glucuronide allows for direct quantification of the intact conjugate.
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Matrix Effect Compensation: Glucuronides elute early in Reversed-Phase LC, often in the "suppression zone" where salts and polar interferences elute. The d6-IS co-elutes perfectly with the analyte, experiencing the exact same suppression/enhancement, thus normalizing the signal.
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Tracking Hydrolysis: If you must perform hydrolysis, adding the d6-glucuronide before digestion acts as a process control. If the d6-glucuronide is not fully converted to d6-aglycone, your enzymatic digestion is incomplete.
Experimental Protocols
A. Sample Preparation (Solid Phase Extraction)
Due to the polarity of the glucuronide, Liquid-Liquid Extraction (LLE) is often inefficient. Solid Phase Extraction (SPE) is the "Gold Standard" here.
Protocol:
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Aliquot: Transfer 100 µL of plasma/serum to a clean tube.
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IS Addition: Add 20 µL of 2-Hydroxy Imipramine-d6 β-D-Glucuronide working solution (e.g., 100 ng/mL in MeOH).
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Pre-treatment: Dilute with 200 µL of 2% Formic Acid in water (to disrupt protein binding and ionize the amine).
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SPE Loading: Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).
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Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
B. LC-MS/MS Methodology
System: UHPLC coupled to Triple Quadrupole MS (ESI+). Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3) to retain polar glucuronides.
Theoretical MRM Transitions:
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Analyte (Unlabeled):
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Precursor: 473.2 [M+H]⁺
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Quantifier: 297.2 (Loss of glucuronic acid moiety -176 Da)
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Internal Standard (d6-Labeled):
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Precursor: 479.2 [M+H]⁺
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Quantifier: 303.2 (Loss of glucuronic acid moiety -176 Da; retains d6 on aglycone)
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C. Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for direct quantification.
Quality Control & Troubleshooting (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , implement these checks:
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Isotopic Purity Check: Inject a high concentration of the d6-IS alone and monitor the unlabeled MRM channel (473.2 -> 297.2). Contribution should be <0.5% to prevent false positives in study samples.
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Back-Exchange Monitoring: Deuterium on the N-methyl groups is generally stable. However, acidic conditions during evaporation can sometimes promote exchange if the label were on an aromatic ring position susceptible to electrophilic attack. The d6-dimethyl label is robust, but always verify by incubating the IS in the reconstitution solvent for 24 hours and checking for signal loss.
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In-Source Fragmentation: Glucuronides are fragile. If the source temperature or declustering potential is too high, the glucuronide may fragment before the quadrupole. Monitor the aglycone channel (297.2) during the glucuronide retention time. If you see a peak there, your source conditions are too harsh, and you are losing sensitivity.
References
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Sutfin, T. A., et al. (1988). High-performance liquid chromatographic assay for imipramine and its major metabolites in human plasma and urine.[7] Journal of Chromatography B: Biomedical Sciences and Applications. Link
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Trdan Lušin, T., et al. (2011). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. InTech Open. Link
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Madsen, H., et al. (1997). Imipramine metabolism in relation to the sparteine/debrisoquine and mephenytoin oxidation polymorphisms. Clinical Pharmacology & Therapeutics.[1] Link
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Clearsynth. (n.d.). 2-Hydroxy Imipramine-d6 beta-D-Glucuronide Product Data Sheet.[1][2]Link[1]
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Veeprho. (n.d.). 2-Hydroxy Imipramine beta-D-Glucuronide-D6 Reference Standard.[1][2][3]Link[1]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. veeprho.com [veeprho.com]
- 3. vivanls.com [vivanls.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. SMPDB [smpdb.ca]
- 7. Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
